molecular formula C18H13N3O3 B3315920 2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione CAS No. 951899-04-0

2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione

Cat. No.: B3315920
CAS No.: 951899-04-0
M. Wt: 319.3 g/mol
InChI Key: ZBVAYHUXPXUTDX-UHFFFAOYSA-N
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Description

The compound 2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione features an isoindoline-1,3-dione core linked via a methyl group to a 1,3,4-oxadiazole ring substituted with a para-tolyl (p-tolyl) moiety. Isoindoline-1,3-dione derivatives are renowned for their versatile pharmacological properties, including enzyme inhibition and antidiabetic activity .

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-11-6-8-12(9-7-11)16-20-19-15(24-16)10-21-17(22)13-4-2-3-5-14(13)18(21)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVAYHUXPXUTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2. The interaction of this compound with its target leads to changes in the receptor’s activity, which can result in a variety of physiological effects.

Result of Action

Biochemical Analysis

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physico-Chemical Properties

Table 1: Key Physico-Chemical and Structural Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Data Sources
2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione (Target) Oxadiazole with p-tolyl, methyl linker 331.34 (Calculated) Not reported N/A
2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione Dihydrooxazole with phenyl, methyl linker ~325 (Estimated) Not reported
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione Triazolidine with thioxo, phenyl substituents 414.47 >300
2-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione 1,2,4-Oxadiazole with isopropyl substituent 271.27 Not reported
5-(tert-Butyl)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(1,3,4-oxadiazol-2-yl)ethyl]isoindoline-1,3-dione Oxadiazole with tert-butyl, ethoxy-methoxy 477.50 (Calculated) Not reported

Key Observations :

  • The target compound’s p-tolyl-oxadiazole moiety distinguishes it from analogues with phenyl (e.g., ) or alkyl (e.g., ) substituents.
  • High thermal stability (m.p. >300°C) is observed in triazolidine derivatives , suggesting that heterocycle choice significantly impacts thermal behavior.
  • Molecular weights vary widely (271–477 g/mol), influencing solubility and bioavailability.
Enzyme Inhibition
  • Oxadiazole-Quinoline Hybrids: Compounds like 5a and 5b () exhibit potent inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), attributed to the sulfur-linked oxadiazole and quinoline moieties .
  • Thiazole Derivatives : highlights enhanced bioactivity when thiazole is combined with oxadiazole or isoindoline-1,3-dione . However, the target compound’s oxadiazole-p-tolyl combination may offer superior electron-withdrawing effects compared to thiazole-based systems.
Antihyperglycemic Activity
  • Sulfonylurea Derivatives : Compounds in (e.g., VIIo , VIIp ) show 44–52% serum glucose reduction, comparable to gliclazide . The target compound’s lack of sulfonylurea groups suggests a different mechanism, possibly favoring enzyme inhibition over insulin secretion.

Research Findings and Implications

Oxadiazole vs. Triazolidine: Oxadiazole derivatives generally exhibit higher metabolic stability than triazolidines, making them preferable for drug development .

Contradictions and Gaps: While sulfonylurea derivatives excel in antidiabetic activity , the target compound’s oxadiazole core may prioritize enzyme inhibition, underscoring the need for target-specific design. Limited thermal data for the target compound necessitates further characterization to assess formulation stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione

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